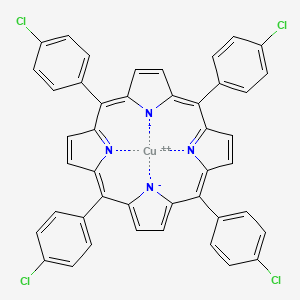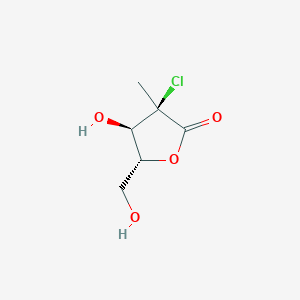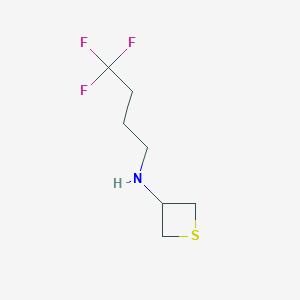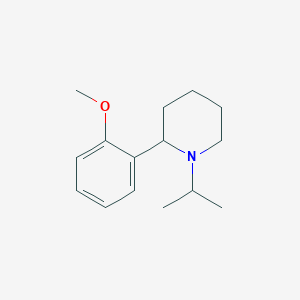
5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) is a metalloporphyrin compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds derived from natural pigments such as chlorophyll and heme. They are composed of modified pyrrole subunits interconnected at their carbon atoms, forming a robust 22-electron system. This compound is known for its unique electronic properties and its ability to coordinate with various metal ions, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) typically involves the reaction of porphyrin with 4-chlorobenzaldehyde in the presence of a metal salt such as copper(II) acetate. The reaction is carried out in a solvent like dichloromethane, and the product is obtained through crystallization . The general reaction scheme is as follows:
Synthesis of Porphyrin Core: Pyrrole and 4-chlorobenzaldehyde are condensed in the presence of an acid catalyst to form the porphyrin core.
Metalation: The porphyrin core is then reacted with copper(II) acetate in dichloromethane to form 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state metalloporphyrins.
Reduction: Lower oxidation state metalloporphyrins.
Substitution: Substituted porphyrins with various functional groups.
科学研究应用
5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: It is explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: The compound is used in the development of sensors and electronic materials due to its photophysical and electrochemical properties[][4].
作用机制
The mechanism of action of 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) involves its ability to coordinate with various substrates and catalyze reactions. The copper ion in the center of the porphyrin ring plays a crucial role in facilitating electron transfer processes. The compound can interact with molecular oxygen to generate reactive oxygen species, which are responsible for its photodynamic and antimicrobial activities .
相似化合物的比较
Similar Compounds
- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin copper(II)
- 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin copper(II)
- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin copper(II)
Uniqueness
5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) is unique due to the presence of chlorine atoms on the phenyl rings, which enhance its electron-withdrawing properties. This makes it more effective in catalytic and photodynamic applications compared to its analogs with different substituents .
属性
分子式 |
C44H24Cl4CuN4 |
|---|---|
分子量 |
814.0 g/mol |
IUPAC 名称 |
copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H24Cl4N4.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 |
InChI 键 |
VQAOAJVSUJOMBR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13002707.png)
![Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13002715.png)
![6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002723.png)
![1H-Pyrazolo[3,4-d]pyridazine](/img/structure/B13002725.png)
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13002730.png)

![Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13002743.png)
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide](/img/structure/B13002745.png)

![3-(2-Chloro-phenyl)-5-(2,6-dichloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazole](/img/structure/B13002761.png)
